molecular formula C17H18IN3O3 B2942131 Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate CAS No. 622789-28-0

Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate

Cat. No.: B2942131
CAS No.: 622789-28-0
M. Wt: 439.253
InChI Key: PAKPEMIAIGHIQH-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinate core substituted with ethyl, iodophenyl, and ureido groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps, starting with the preparation of the nicotinate core. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable precursor, followed by reduction to form the amine.

    Ureido Formation: The ureido group is introduced by reacting the amine with an isocyanate or a similar reagent.

    Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the iodophenyl group or the nicotinate core.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways involved in diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate exerts its effects is complex and involves multiple molecular targets and pathways. The iodophenyl group is known to interact with specific enzymes, potentially inhibiting their activity. The ureido group can form hydrogen bonds with target proteins, enhancing binding affinity. The nicotinate core may interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3-(4-iodophenyl)ureido)ethyl)benzenesulfonamide: Shares the iodophenyl and ureido groups but differs in the core structure.

    Isoxazole Derivatives: Similar in terms of heterocyclic structure but differ in functional groups and overall reactivity.

Uniqueness

Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

ethyl 5-[(4-iodophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKPEMIAIGHIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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